
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate is an organic compound with the molecular formula C21H33NO3 It is a derivative of benzoic acid, featuring a pentyloxy group and a 2-methylpiperidin-1-yl propyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate typically involves the esterification of 4-pentoxybenzoic acid with 3-(2-methylpiperidin-1-yl)propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The process involves:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, potentially converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with various biological targets.
Medicine: Explored for its potential pharmacological properties, such as acting on specific receptors or enzymes.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The piperidine ring can interact with biological membranes or proteins, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methylpiperidin-1-yl)propyl 4-methoxybenzoate
- 3-(2-Methylpiperidin-1-yl)propyl 4-ethoxybenzoate
- 3-(2-Methylpiperidin-1-yl)propyl 4-butoxybenzoate
Uniqueness
3-(2-Methylpiperidin-1-yl)propyl 4-pentoxybenzoate is unique due to its specific combination of a pentyloxy group and a 2-methylpiperidin-1-yl propyl ester moiety. This structure imparts distinct physicochemical properties and potential biological activities compared to its analogs with shorter alkoxy chains.
Propriétés
Numéro CAS |
64050-37-9 |
|---|---|
Formule moléculaire |
C21H33NO3 |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-pentoxybenzoate |
InChI |
InChI=1S/C21H33NO3/c1-3-4-7-16-24-20-12-10-19(11-13-20)21(23)25-17-8-15-22-14-6-5-9-18(22)2/h10-13,18H,3-9,14-17H2,1-2H3 |
Clé InChI |
LUEYGEDBAGAETN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)OCCCN2CCCCC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)
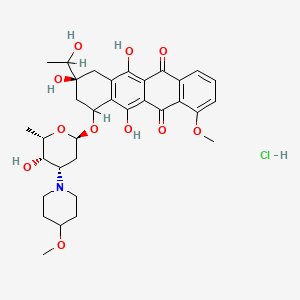
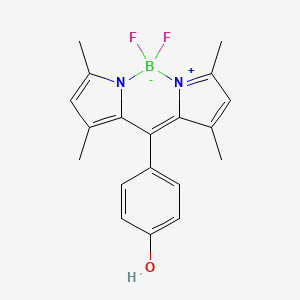

![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
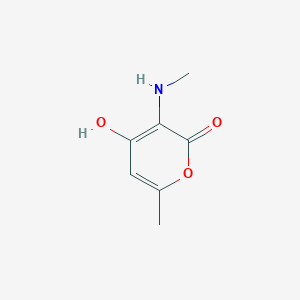

![7-(2-(Dimethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15347955.png)
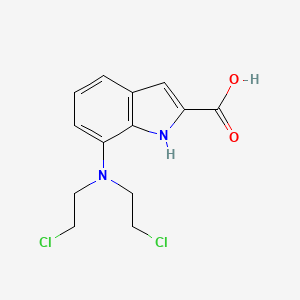
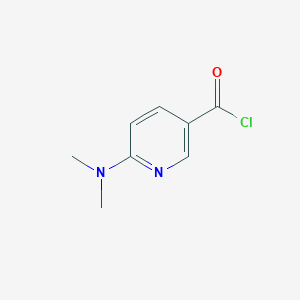
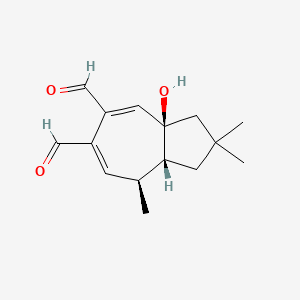
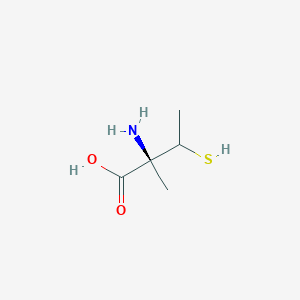

![1-(Diethylamino)-3-[2-(diethylamino)-1-[[(2-ethylpentyl)oxy]methyl]ethoxy]propan-2-OL dihydrochloride](/img/structure/B15347974.png)
